molecular formula C7H12ClN3 B1499862 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride CAS No. 928774-98-5

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride

Cat. No.: B1499862
CAS No.: 928774-98-5
M. Wt: 173.64 g/mol
InChI Key: XNRIIQFKMOAWRP-UHFFFAOYSA-N
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Description

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is a heterocyclic compound that contains both nitrogen and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride can be achieved through several methods. One promising method involves the asymmetric Michael addition of pyrazolone to nitrostyrenes under organocatalysis conditions, followed by reductive cyclization . This method allows for the formation of chiral pyrazole derivatives, which are then cyclized to form the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-3-8-4-2-7-6(1)5-9-10-7;/h5,8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRIIQFKMOAWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670362
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928774-98-5
Record name 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride
Reactant of Route 2
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride
Reactant of Route 3
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride
Reactant of Route 4
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride
Reactant of Route 5
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride
Reactant of Route 6
2,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine hydrochloride

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